3-(4-azidobutoxy)aniline hydrochloride 3-(4-azidobutoxy)aniline hydrochloride
Brand Name: Vulcanchem
CAS No.: 2757999-89-4
VCID: VC11595703
InChI:
SMILES:
Molecular Formula: C10H15ClN4O
Molecular Weight: 242.7

3-(4-azidobutoxy)aniline hydrochloride

CAS No.: 2757999-89-4

Cat. No.: VC11595703

Molecular Formula: C10H15ClN4O

Molecular Weight: 242.7

Purity: 95

* For research use only. Not for human or veterinary use.

3-(4-azidobutoxy)aniline hydrochloride - 2757999-89-4

Specification

CAS No. 2757999-89-4
Molecular Formula C10H15ClN4O
Molecular Weight 242.7

Introduction

Chemical Structure and Molecular Characteristics

3-(4-Azidobutoxy)aniline hydrochloride (C₁₀H₁₄N₄O·HCl) features an aniline core substituted at the 3-position by a butoxy chain terminating in an azide (-N₃) group. The hydrochloride salt enhances solubility in polar solvents and stabilizes the amine against oxidation. Key structural attributes include:

  • Aromatic ring: The aniline moiety provides a planar, electron-rich aromatic system capable of electrophilic substitution reactions .

  • Azidobutoxy chain: The four-carbon spacer balances flexibility and steric accessibility, while the azide enables strain-promoted alkyne-azide cycloaddition (SPAAC) .

  • Hydrochloride counterion: Ionic pairing with Cl⁻ increases crystalline stability and modulates solubility .

A comparative analysis with parent compounds reveals structural influences on physicochemical behavior:

PropertyAniline Aniline Hydrochloride 3-(4-Azidobutoxy)aniline HCl (Predicted)
Molecular Weight (g/mol)93.13129.59262.72
Boiling Point (°C)184245 (ΔsubH = 87.5 kJ/mol) ~300 (decomposes)
SolubilitySlightly in waterHighly water-solubleModerate in polar aprotic solvents

Synthesis and Reaction Pathways

The synthesis of 3-(4-azidobutoxy)aniline hydrochloride involves sequential functionalization of aniline, as inferred from azide linker methodologies :

Step 1: Etherification of Aniline

3-Aminophenol undergoes alkylation with 1,4-dibromobutane under basic conditions (e.g., NaH/DMF) to install the butoxy chain:
3-Aminophenol+1,4-DibromobutaneNaH, DMF3-(4-Bromobutoxy)aniline\text{3-Aminophenol} + \text{1,4-Dibromobutane} \xrightarrow{\text{NaH, DMF}} \text{3-(4-Bromobutoxy)aniline}

Step 2: Azide Substitution

The bromine atom is displaced by sodium azide (NaN₃) via nucleophilic substitution in polar aprotic solvents (e.g., DMF, 80°C) :
3-(4-Bromobutoxy)aniline+NaN₃DMF3-(4-Azidobutoxy)aniline+NaBr\text{3-(4-Bromobutoxy)aniline} + \text{NaN₃} \xrightarrow{\text{DMF}} \text{3-(4-Azidobutoxy)aniline} + \text{NaBr}

Step 3: Hydrochloride Formation

The free base is treated with hydrochloric acid to precipitate the hydrochloride salt:
3-(4-Azidobutoxy)aniline+HCl3-(4-Azidobutoxy)aniline Hydrochloride\text{3-(4-Azidobutoxy)aniline} + \text{HCl} \rightarrow \text{3-(4-Azidobutoxy)aniline Hydrochloride}

Critical Parameters:

  • Temperature: Azide reactions require strict control (<100°C) to prevent explosive decomposition .

  • Purification: Column chromatography (SiO₂, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures purity .

Physicochemical Properties

Thermal Stability

The azide group imposes thermal sensitivity, with decomposition expected above 150°C. The hydrochloride salt likely exhibits higher stability than the free base due to ionic lattice effects . Enthalpy of sublimation (ΔsubH) for analogous aniline hydrochlorides is ~87.5 kJ/mol , suggesting moderate intermolecular forces.

Spectroscopic Features

  • IR Spectroscopy: N-H stretch (~3400 cm⁻¹), azide asymmetric stretch (~2100 cm⁻¹), and aromatic C=C (~1600 cm⁻¹) .

  • ¹H NMR (D₂O): δ 6.5–7.2 (aromatic protons), δ 3.5–3.8 (OCH₂), δ 1.6–1.8 (CH₂CH₂CH₂) .

Solubility Profile

SolventSolubility (mg/mL)
Water10–15
Methanol50–70
Dichloromethane<5

Applications in Click Chemistry and Beyond

Bioconjugation

The azide group enables copper-catalyzed (CuAAC) or strain-promoted (SPAAC) cycloadditions with alkynes, facilitating site-specific labeling of biomolecules . For example, coupling with acetylated glucose derivatives (e.g., S18 in Ref. ) generates stable triazole-linked conjugates.

Polymer Functionalization

Incorporating 3-(4-azidobutoxy)aniline hydrochloride into polymers introduces reactive handles for post-polymerization modifications. This is critical for creating stimuli-responsive materials or drug delivery systems.

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